but-3-ynoate

Description

Evolution of Alkynoate Chemistry in Modern Organic Synthesis

The study of alkynoates, organic compounds containing both an alkyne and a carboxylate group, has a rich history intertwined with the broader evolution of organic chemistry. Early investigations into unsaturated esters laid the groundwork for understanding the reactivity of these bifunctional molecules. A pivotal moment in the advancement of alkynoate chemistry was the development of transition metal catalysis. These catalytic systems enabled highly selective transformations, allowing chemists to control the stereochemical outcomes of reactions involving alkynoates with unprecedented precision.

The journey from simple acid-catalyzed esterification to sophisticated organometallic catalysis reflects a continuous drive towards greater efficiency and selectivity in organic synthesis. This progression has unlocked new possibilities for the use of alkynoates in the synthesis of complex molecules.

Structural Context and Unique Features of the But-3-ynoate Moiety

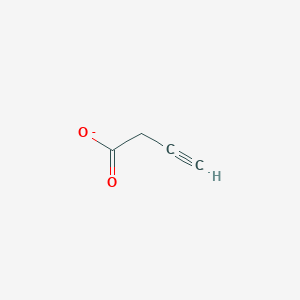

This compound is the conjugate base of but-3-ynoic acid and possesses a terminal alkyne group at the 3-position relative to the carboxylate. nih.govnih.gov This arrangement of functional groups imparts a unique set of properties to the molecule. The key structural features of the this compound anion are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₃O₂⁻ |

| Molecular Weight | 83.07 g/mol |

| InChIKey | KKAHGSQLSTUDAV-UHFFFAOYSA-M |

| Canonical SMILES | C#CCC(=O)[O-] |

| Data sourced from PubChem. nih.gov |

The presence of the terminal alkyne is a defining characteristic of the this compound moiety. This functional group provides a site for a wide range of chemical transformations, including addition reactions and carbon-carbon bond-forming reactions. wikipedia.org The linear geometry of the alkyne also introduces a degree of rigidity into molecules incorporating this synthon. vulcanchem.com

Significance of this compound as a Versatile Synthon and Functional Group

The true power of this compound lies in its versatility as a synthetic building block, or synthon. Its bifunctional nature, possessing both a nucleophilic alkyne and an electrophilic carboxylate (or its derivatives), allows it to participate in a diverse array of chemical reactions.

One of the most significant applications of the terminal alkyne in this compound is in cycloaddition reactions . For instance, it can readily participate in the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a cornerstone of "click chemistry". vulcanchem.comnobelprize.orgmcgill.ca This reaction is known for its high efficiency and selectivity, making it a valuable tool for molecular assembly. mcgill.ca

This compound and its derivatives are also key precursors in the synthesis of various heterocyclic compounds . vulcanchem.comrsc.org Reactions with dinucleophiles such as hydrazines or hydroxylamine (B1172632) can lead to the formation of five-membered rings like pyrazoles and isoxazoles. vulcanchem.com Furthermore, but-3-ynoates have been employed in the synthesis of more complex heterocyclic systems, including pyridines and lactones. bsu.bycore.ac.uk

The reactivity of this compound extends to its use in catalytic reactions . For example, palladium-catalyzed cycloisomerization of en-ynoates can produce six-membered dienes. bohrium.com Additionally, the alkyne can be selectively hydrogenated to yield either the corresponding alkene (but-3-enoate) or alkane (butanoate) derivative, providing access to a range of saturated and unsaturated compounds. vulcanchem.com

Overview of Contemporary Research Directions in this compound Chemistry

Current research continues to uncover new and innovative applications for this compound and its derivatives. A significant area of focus is the development of novel catalytic systems to further enhance the selectivity and efficiency of reactions involving this synthon. This includes the exploration of metal-catalyzed reactions, such as those involving rhodium and cobalt, for cycloaddition and other transformations. libretexts.orgnih.gov

Another active area of research is the use of this compound derivatives in the synthesis of biologically active molecules and natural products. bsu.by For example, derivatives of but-3-enoate (B1239731) have been investigated for their potential role in pheromone signaling and in the development of biodegradable polymers. The unique structural and reactive properties of the this compound moiety make it an attractive component in the design of new therapeutic agents and functional materials.

The development of one-pot, multi-component reactions involving this compound is also a prominent theme in contemporary research. core.ac.uk These strategies aim to construct complex molecules in a single synthetic operation, improving efficiency and reducing waste. For instance, a one-pot synthesis of polysubstituted pyridines has been developed using a modification of the Bohlmann-Rahtz reaction, combining a 1,3-dicarbonyl compound, ammonia, and an alkynone derived from but-3-ynoic acid. core.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C4H3O2- |

|---|---|

Molecular Weight |

83.07 g/mol |

IUPAC Name |

but-3-ynoate |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6)/p-1 |

InChI Key |

KKAHGSQLSTUDAV-UHFFFAOYSA-M |

Canonical SMILES |

C#CCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for But 3 Ynoate and Its Derivatives

Direct Synthetic Routes to But-3-ynoate Scaffolds

The construction of the this compound framework is foundational for its further elaboration into more complex molecular architectures. Direct synthetic approaches are prized for their efficiency and atom economy.

Esterification and Transesterification Strategies for this compound Formation

The synthesis of this compound esters from but-3-ynoic acid is a fundamental transformation. chemspider.comamericanelements.com Standard esterification methods, such as Fischer esterification, involve the reaction of but-3-ynoic acid with an alcohol under acidic catalysis. vulcanchem.comquora.com For instance, the reaction of but-3-ynoic acid with tridecanol (B155529) in the presence of an acid catalyst like sulfuric acid yields tridecyl this compound. vulcanchem.com This process often requires heating and the removal of water to drive the equilibrium towards the product. vulcanchem.com A common alternative is the acyl chloride route, where but-3-ynoic acid is first converted to the more reactive but-3-ynoyl chloride using a reagent like thionyl chloride. The subsequent reaction with an alcohol proceeds readily to form the desired ester. vulcanchem.com

Transesterification offers another viable route, allowing for the conversion of one this compound ester into another by exchanging the alcohol moiety. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under basic conditions, an alkoxide is used to displace the existing alkoxy group through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To favor the formation of the desired product, the alcohol corresponding to the incoming alkoxide is often used as the solvent in large excess. masterorganicchemistry.com Acid-catalyzed transesterification is also effective and follows a well-established mechanism. masterorganicchemistry.com These methods are particularly useful for creating a library of this compound esters from a single precursor. The efficiency of transesterification has been demonstrated in various contexts, including the synthesis of biodiesel and the chemical recycling of polyesters. nih.govmdpi.comacs.org

Alkyne Functionalization and Chain Elongation Techniques

The terminal alkyne of the this compound scaffold is a versatile handle for a variety of chemical transformations, enabling its incorporation into more complex structures. The reactivity of the triple bond allows for participation in reactions such as Huisgen azide-alkyne cycloadditions (click chemistry) to form triazoles and hydrofunctionalization reactions. vulcanchem.comvulcanchem.com

Chain elongation techniques can be employed to extend the carbon backbone of this compound derivatives. One such approach combines enzymatic carboxylic acid reduction with a subsequent Wittig reaction. beilstein-journals.org In this chemo-enzymatic method, a carboxylic acid is first reduced to an aldehyde, which then undergoes a Wittig reaction to form an α,β-unsaturated ester, effectively elongating the carbon chain by two atoms. beilstein-journals.org Another strategy involves the aldol (B89426) reaction of unsaturated trimethylsilyl (B98337) esters. For example, the lithium enolate of trimethylsilyl but-3-enoate (B1239731) reacts with aldehydes and ketones to produce α-condensation products. researchgate.net Nature also provides blueprints for carbon chain elongation, such as the pathways for the biosynthesis of fatty acids and polyketides, which can inspire synthetic strategies. nih.gov

Multi-component Reactions Involving this compound Electrophiles

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to generate complex products. This compound and its derivatives, with their electrophilic nature, are excellent substrates for such reactions.

Mechanistic Investigations of Three-Component Coupling Reactions

The development of novel three-component coupling reactions involving ynoates is an active area of research. acs.orgacs.org A common strategy involves the conjugate addition of a nucleophile to the ynoate, generating a reactive intermediate that can then participate in a subsequent reaction. acs.orgacs.org For example, the amine-catalyzed conjugate addition of a thiol to an ynoate ester forms an allenolate intermediate. Protonation of this intermediate yields an enoate ester, which can then act as a dienophile in a Diels-Alder cycloaddition with a suitable diene. acs.orgacs.org This process allows for the rapid construction of stereochemically complex cyclic systems from simple, readily available starting materials. acs.orgacs.org

Mechanistic studies have been crucial in optimizing these reactions. For instance, the choice of catalyst and additives can significantly influence the reaction outcome. In some cases, Lewis acids are used to activate the enoate intermediate towards the Diels-Alder reaction. acs.orgacs.org The investigation of different nucleophiles, such as thiols, nitroalkanes, and phenols, has expanded the scope of these transformations. acs.org Furthermore, the development of asymmetric variants of these reactions is a major goal, aiming to control the stereochemistry of the newly formed chiral centers. acs.orgacs.org

Transition Metal-Catalyzed Hydroalkylation of Ynoates

Transition metal-catalyzed reactions are powerful tools for the functionalization of alkynes. The hydroalkylation of ynoates, which involves the addition of a C-H bond across the triple bond, has been achieved using various transition metal catalysts. beilstein-journals.orgchemrxiv.orgx-mol.net Nickel-catalyzed reductive coupling of ynoates and aldehydes in the presence of a silane (B1218182) has been shown to produce silyl-protected γ-hydroxy-α,β-enoates with high regioselectivity. researchgate.net Mechanistic studies of these reactions provide insights into the catalytic cycle and the factors controlling selectivity. researchgate.net

The combination of transition metal catalysis with other synthetic strategies, such as photoredox catalysis, has opened up new avenues for C-H functionalization. beilstein-journals.org Dual catalytic systems, for example, can enable transformations that are not possible with either catalyst alone. beilstein-journals.org The hydroacylation of alkynes, another important transformation, has also been extensively studied, with catalysts based on rhodium, cobalt, nickel, ruthenium, and iridium being developed. rsc.org These methods provide access to a wide range of functionalized products from simple starting materials.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral this compound derivatives is of significant interest, as these compounds can serve as valuable building blocks for the synthesis of complex, biologically active molecules. bldpharm.comsci-hub.semdpi.comrasayanjournal.co.inresearchgate.netuva.esrsc.orgcaltech.eduacs.orgbeilstein-journals.org

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For instance, chiral amines can be used to generate enantiopure enamines, which can then react with electrophiles to produce chiral products. mdpi.com The chiral auxiliary can then be removed to afford the desired enantiomerically enriched compound. mdpi.com

Catalytic asymmetric synthesis offers a more efficient and atom-economical approach. Chiral catalysts, such as chiral N,N'-dioxide/metal complexes, have been successfully employed in enantioselective reactions. For example, a chiral N,N'-dioxide/Ni(OTf)₂ complex has been used to catalyze the three-component reaction of diazoacetates, 2-oxo-3-ynoates, and nitrosoarenes to produce multifunctional chiral epoxides with excellent diastereo- and enantioselectivities. frontiersin.orgacs.org

The asymmetric intramolecular Michael reaction of acyclic compounds containing a this compound moiety has also been investigated. rsc.org This reaction can be used to construct chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are versatile building blocks for alkaloid synthesis. rsc.org The choice of chiral amine and reaction conditions can significantly influence the optical yield of the products. rsc.org

Exploration of Chiral Auxiliary and Chiral Metal Catalyst Approaches

The asymmetric synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds. Two primary strategies, the use of chiral auxiliaries and chiral metal catalysts, have been effectively employed to control stereochemistry.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org For instance, chiral oxazolidinones, which can be prepared from amino acids or amino alcohols, are widely used auxiliaries. wikipedia.org The process typically involves acylating the oxazolidinone, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary. wikipedia.org In the context of ynoate chemistry, a key goal is to control the formation of new stereocenters through the use of such auxiliaries. acs.orgacs.org One proposed mechanism involves the conjugate addition of a nucleophile to an ynoate, followed by a cycloaddition, where the chiral auxiliary guides the stereoselective formation of new bonds. acs.orgacs.org Pseudoephedrine is another effective chiral auxiliary that can be converted to an amide and then undergo diastereoselective alkylation. wikipedia.org

Chiral metal catalysts offer an alternative, highly efficient approach to asymmetric synthesis. These catalysts, typically complexes of a metal with a chiral ligand, can induce enantioselectivity in a variety of transformations. acs.org For example, copper(I) complexes with chiral bisoxazoline (BOX) ligands have shown promise in catalyzing B-H insertion reactions, although side products can be an issue. chinesechemsoc.org Rhodium(I) complexes with chiral diene ligands have been successfully used for the asymmetric alkyl carbene B–H bond insertion to create chiral alkylboranes. chinesechemsoc.org The development of asymmetric variants of three-component coupling reactions involving ynoates is an active area of research, with the ultimate aim of using chiral metal catalysts to control the stereochemistry. acs.orgacs.org

Diastereoselective Synthesis of this compound-Containing Structures

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound chemistry, this is often achieved in multicomponent reactions and cycloadditions.

A notable example is the diastereoselective reduction of chiral β,γ-unsaturated α-oxo esters, which has been applied to the asymmetric synthesis of the fatty acid moiety of symbioramide. acs.org Another approach involves the diastereoselective conjugate addition of monoorganocuprates to chiral fumarates, which has been used to synthesize (–)-dihydroprotolichesterinic acid. nih.gov

The use of chiral auxiliaries is a powerful tool for inducing diastereoselectivity. For example, chiral oxazolidinones have been extensively used in diastereoselective conjugate addition reactions to crotonates. nih.gov Similarly, an indium(III) enamide intermediate bearing a chiral auxiliary can undergo highly diastereoselective addition to an alkyne. orgsyn.org N-Heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with N-substituted isatilidenes leads to the diastereoselective synthesis of cyclopentanone-fused spirooxindoles. researchgate.net

Furthermore, tandem reactions can be designed for high diastereoselectivity. For instance, a tandem isomerization and (3+2) cycloaddition of disubstituted bicyclo[1.1.0]butane esters, ketones, and amides yields tetrahydrocyclobuta[b]benzofuran products stereoselectively. researchgate.net

Table 1: Examples of Diastereoselective Reactions Involving this compound Precursors

| Reaction Type | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Reduction | Chiral β,γ-unsaturated α-oxo esters | Fatty acid moiety | Asymmetric synthesis |

| Conjugate Addition | Monoorganocuprates, Chiral fumarate | (–)-dihydroprotolichesterinic acid | Diastereoselective synthesis |

| Addition to Alkyne | Indium(III) enamide with chiral auxiliary, Alkyne | Chiral quaternary carbon stereocenters | Highly diastereoselective |

| Annulation | α,β-Unsaturated aldehydes, N-substituted isatilidenes | Cyclopentanone-fused spirooxindoles | High diastereoselectivity |

| Cycloaddition | Disubstituted bicyclo[1.1.0]butanes | Tetrahydrocyclobuta[b]benzofurans | Stereoselective tandem process |

Synthesis of Complex Organic Architectures Incorporating this compound Units

The versatility of the this compound scaffold makes it an ideal starting point for the synthesis of diverse and complex organic molecules, including polycyclic and heterocyclic systems.

Preparation of Substituted But-3-ynoates for Diversification

The preparation of substituted but-3-ynoates is key to creating a library of diversified molecules. Three-component coupling reactions are a highly efficient method for this purpose, allowing for the rapid construction of complex synthons from simple ynoate electrophiles. acs.orgacs.org A general approach involves the amine-catalyzed conjugate addition of various nucleophiles, such as thiols, nitroalkanes, and phenols, to ynoates like ethyl propiolate. acs.org The resulting adducts can then be used in subsequent reactions, such as Diels-Alder cycloadditions, to build more complex structures. acs.orgacs.org

Another strategy involves the one-pot tandem synthesis of tetrasubstituted pyrazoles from aryl hydrazones and ethyl but-2-ynoate, showcasing a regioselective approach to complex heterocycles. tandfonline.com Furthermore, the synthesis of substituted 3-furanoates can be achieved from the Morita–Baylis–Hillman (MBH) acetates of acetylenic aldehydes through a tandem isomerization-deacetylation-cycloisomerization sequence. researchgate.net

Integration into Polycyclic and Heterocyclic Systems (e.g., Spirostene-Pyrazole Conjugates)

This compound derivatives are valuable precursors for the synthesis of intricate polycyclic and heterocyclic systems. A one-pot methodology has been developed to synthesize novel spirostenol derivatives. mdpi.com This involves the reaction of diosgenin (B1670711) with oxalyl chloride, followed by a Stephens-Castro reaction with terminal arylacetylenes to form steroidal ynediones, such as (22R,25R)-spirost-5-en-3β-yl 2-oxo-4-(phenyl)this compound. mdpi.com These intermediates can then undergo heterocyclization with hydrazines to produce spirostene-pyrazole conjugates. mdpi.com

The this compound unit has also been incorporated into other heterocyclic systems. For example, polysubstituted pyridines can be synthesized through a modified Bohlmann-Rahtz three-component cyclocondensation. core.ac.uk The synthesis of 1,3,5-trisubstituted pyrazoles containing a diterpenoid moiety has been achieved through the cross-coupling of a labdatrienoate derivative with terminal arylacetylenes, followed by heterocyclization. researchgate.net The integration of this compound into various ring systems highlights its importance in constructing diverse molecular frameworks for various applications. ekb.egd-nb.infomdpi.combeilstein-journals.orgpolimi.itacs.org

Table 2: Synthesis of Spirostene-Pyrazole Conjugates

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|---|---|---|

| Diosgenin | Oxalyl chloride | 3-O-(2-chloro-2-oxoacetyl)-diosgenin | Spirostene-pyrazole conjugates |

| 3-O-(2-chloro-2-oxoacetyl)-diosgenin | Terminal arylacetylenes | Steroidal ynediones | Spirostene-pyrazole conjugates |

| Steroidal ynediones | Hydrazines | - | Spirostene-pyrazole conjugates |

Reactivity Profiles and Mechanistic Investigations of But 3 Ynoate

Intrinsic Reactivity of the Alkynyl and Ester Functionalities

The chemical behavior of but-3-ynoate is dictated by the interplay of its two primary functional groups: the terminal alkyne (C≡C) and the ester (R-COO-R'). The alkyne provides a region of high electron density, making it susceptible to additions and a valuable handle in metal-catalyzed transformations. The ester group, being electron-withdrawing, influences the reactivity of the adjacent methylene (B1212753) group and the alkyne.

The π-bonds of the alkyne in this compound are electron-rich, making them nucleophilic and prone to attack by electrophiles. numberanalytics.com This electrophilic addition typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-4) and the nucleophilic part of the reagent adds to the more substituted carbon (C-3). The reaction proceeds through a vinyl carbocation intermediate. Common electrophilic additions include hydrohalogenation (addition of HX) and hydration. unacademy.com

Conversely, the this compound system can undergo nucleophilic additions. The ester functionality's electron-withdrawing nature can make the alkyne susceptible to Michael-type additions, particularly if brought into conjugation. More directly, nucleophiles can attack the electrophilic carbonyl carbon of the ester group, leading to substitution or hydrolysis, a characteristic reaction of esters. Furthermore, in the presence of a suitable catalyst, nucleophilic attack on the alkyne is a key step in many functionalization reactions. For instance, the addition of secondary amines to carbonyl alkynes can proceed via a nucleophilic addition mechanism to form enamine intermediates.

A summary of potential addition patterns is presented in the table below.

| Reaction Type | Reagent/Catalyst | Attacked Position | Intermediate | Product Type |

| Electrophilic Addition | HBr | C-4 and C-3 of Alkyne | Vinyl Carbocation | Bromo-substituted butenoate |

| Nucleophilic Addition | R₂NH | Alkyne Carbonyl | Enamine | Functionalized enamine |

| Nucleophilic Acyl Sub. | NaOH/H₂O | Ester Carbonyl | Tetrahedral | But-3-ynoic acid salt |

The alkyne moiety of this compound allows it to participate in various cycloaddition reactions, serving as a two-carbon component. A prominent example is the [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a reaction often utilized in "click chemistry". vulcanchem.comvulcanchem.com This reaction is valuable for linking molecular fragments under mild conditions. myskinrecipes.com Sydnones, which are mesoionic compounds, can also undergo [3+2] cycloadditions with alkynes either thermally or photochemically.

Furthermore, this compound can act as a dienophile in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The ester group in this compound is electron-withdrawing, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.com While thermal Diels-Alder reactions with simple alkynyl esters can be slow, the reactivity can be enhanced using Lewis acid or transition metal catalysis. For example, cobalt-catalyzed Diels-Alder reactions of analogous alkynylboronic esters with 1,3-dienes proceed under mild conditions with high regioselectivity. sci-hub.seorganic-chemistry.org

| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Product |

| [3+2] Huisgen Cycloaddition | Organic Azide | Copper(I) or Ruthenium | 1,2,3-Triazole derivative |

| [4+2] Diels-Alder Reaction | Conjugated Diene | Thermal or Lewis Acid | Substituted 1,4-Cyclohexadiene |

| [2+2] Cycloaddition | Alkene (e.g., Norbornene) | Ruthenium Complex | Bicyclic cyclobutene (B1205218) derivative |

Electrophilic and Nucleophilic Addition Patterns

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis provides a powerful platform for the selective functionalization of this compound, enabling transformations that are difficult to achieve through other means.

Ruthenium complexes are highly versatile catalysts in organic synthesis, known for mediating a wide array of reactions including hydrogenations, cycloadditions, and C-H functionalizations. numberanalytics.comrsc.org Of particular relevance is their use in hydrogenation. Water-soluble ruthenium catalysts have been shown to effectively hydrogenate unsaturated fatty acids, demonstrating their capability to reduce C-C multiple bonds in biological environments. csic.es This reactivity is directly analogous to the potential hydrogenation of this compound. Depending on the catalyst and reaction conditions, the alkyne can be selectively reduced to the corresponding but-3-enoate (B1239731) (an alkene) or fully saturated to the butanoate.

Ruthenium catalysts are also effective in mediating cycloaddition reactions. For example, certain ruthenium complexes can catalyze the [2+2] cycloaddition between alkynes and alkenes to furnish cyclobutene products. chesci.com A versatile air- and moisture-stable ruthenium precatalyst has been developed that is effective for a range of transformations, including alkene isomerization and C-H bond oxidation, highlighting the broad potential for functionalizing this compound and its derivatives. nih.gov

Table of Ruthenium-Catalyzed Reactions Relevant to this compound

| Reaction Type | Catalyst Example | Substrate Analog | Product Type | Ref. |

|---|---|---|---|---|

| Hydrogenation | RuCl₂(PPh₃)₃ | Unsaturated Fatty Acid | Saturated Fatty Acid | csic.es |

| [2+2] Cycloaddition | RuH₂(PPh₃)₄ | Norbornene + Alkyne | Exo-cycloadduct | chesci.com |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. This compound is an excellent substrate for various palladium-catalyzed transformations. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to synthesize this compound derivatives themselves from terminal alkynes and appropriate coupling partners. vulcanchem.com

Once formed, the this compound structure can undergo further palladium-catalyzed reactions. For instance, palladium catalysts can facilitate the addition of nucleophiles across the alkyne. A notable example is the palladium-catalyzed nucleophilic addition induced allylic alkylation (NAAA) of allenoates, which are isomers of alkynoates. This process involves a synergistic Pd/Zn bimetallic system to achieve the transformation. acs.orgnih.gov Furthermore, intramolecular cyclization followed by a Heck reaction can be achieved with derivatives of this compound to build complex heterocyclic structures, such as substituted indoles. clockss.org The control of β-hydride elimination is a critical factor in many palladium-catalyzed reactions involving alkyl-palladium intermediates. sioc-journal.cn

Table of Palladium-Catalyzed Reactions Relevant to this compound

| Reaction Type | Catalyst Example | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| Cross-Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne, Vinyl halide | Enyne | vulcanchem.com |

| Cyclization/Heck | Pd(OAc)₂ | 2-Ethynylaniline, Alkene | 2,3-Disubstituted indole (B1671886) | clockss.org |

Dual catalysis, which combines two distinct catalytic cycles to achieve a single transformation, has emerged as a powerful strategy for novel bond formations. Systems combining nickel and a photoredox catalyst, such as an iridium complex, are particularly effective for the functionalization of alkynes. beilstein-journals.orgnih.gov

An intermolecular, regio- and syn-stereoselective alkylarylation of terminal alkynes has been achieved using a photoredox-Ni dual catalysis system. nih.gov This process synergistically combines Ir/Ni-catalyzed alkyne difunctionalization with photoinduced alkene isomerization under mild conditions. nih.govdntb.gov.ua The proposed mechanism for such transformations often involves the photoredox catalyst generating a radical species, which is then intercepted by the nickel catalyst. The nickel catalytic cycle proceeds through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) to forge the new C-C bonds across the alkyne. chinesechemsoc.orgnih.gov This methodology allows for the three-component coupling of a terminal alkyne, like this compound, with an alkyl radical precursor and an aryl halide to generate highly substituted alkenes with excellent stereocontrol.

Key Features of Ni/Ir Dual Catalysis for Alkyne Functionalization

| Feature | Description |

|---|---|

| Catalysts | Nickel complex (e.g., NiBr₂·glyme) and an Iridium photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) |

| Reactants | Terminal alkyne, Alkyl radical precursor (e.g., alkyl oxalate), Aryl bromide |

| Mechanism | Involves single-electron transfer (SET) from the excited photocatalyst to generate a radical, which engages with a nickel catalytic cycle. |

| Key Advantage | Enables the formation of two new C-C bonds across the alkyne in a single operation under mild conditions. |

| Product | Trisubstituted alkenes with high regio- and stereoselectivity. |

Palladium-Catalyzed Rearrangements and Cross-Coupling Reactions (noting relevance to enoate derivatives)

Ring-Closing and Ring-Opening Metathesis with this compound Analogs

The reactivity of this compound and its analogs extends to metathesis reactions, which are powerful methods for the formation and transformation of carbon-carbon double bonds. These reactions, particularly ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP), have been explored with ester analogs of this compound to synthesize cyclic structures and polymers.

The formation of lactones, which are cyclic esters, from ω-alkenoate esters through Ring-Closing Metathesis (RCM) is a synthetically valuable transformation. Studies have shown that the efficiency of lactone formation is influenced by several factors, including the length of the alkyl chain, the concentration of the substrate, and the nature of the catalyst.

The presence of an ester group within the substrate molecule can influence the RCM process. For instance, the coordination of the carbonyl group to the metal center of the catalyst can create a "template effect," promoting cyclization. mdpi.com This has been observed in the RCM of hex-5-enyl undec-10-enoate, which formed a 16-membered lactone in good yield, while a similar diene without the ester group primarily yielded oligomers. mdpi.com

Thermodynamic considerations play a crucial role in lactone formation. The stability of the resulting ring is a key driver. Five- and six-membered rings are generally the most thermodynamically favored due to minimal ring strain. youtube.com Larger rings, while entropically favored to form from a linear chain, can be subject to competing oligomerization or polymerization reactions, especially at higher concentrations. youtube.com

Kinetic studies often focus on the rate of reaction and the factors that influence it. The choice of catalyst is paramount. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations. mdpi.com The concentration of the substrate is also a critical kinetic parameter. High dilution conditions typically favor intramolecular RCM to form cyclic products over intermolecular reactions that lead to polymers. bham.ac.uk For example, studies on the RCM of CH2=CH(CH2)nCOO(CH2)10−nCH=CH2 to form 14-membered lactones demonstrated that maximum yields were achieved when the double bonds were equidistant from the ester group, highlighting the subtle interplay of substrate structure and reaction kinetics. mdpi.com

Table 1: Influence of Substrate Structure on RCM Lactone Yield mdpi.com

| Substrate | Product Ring Size | Yield (%) |

| CH2=CH(CH2)2COO(CH2)8CH=CH2 | 14 | Lower |

| CH2=CH(CH2)5COO(CH2)5CH=CH2 | 14 | Maximum |

| CH2=CH(CH2)8COO(CH2)2CH=CH2 | 14 | Lower |

Data illustrates the impact of the relative positions of the terminal alkenes on the yield of the 14-membered lactone via RCM.

While small, strained rings undergo ROMP driven by the release of ring strain (enthalpic driving force), macrocycles with little to no ring strain can undergo entropically driven ring-opening metathesis polymerization (ED-ROMP). bham.ac.uknsf.gov This process is governed by a ring-chain equilibrium, where the polymerization is favored at high monomer concentrations. bham.ac.uk The driving force for ED-ROMP is the increase in conformational entropy as macrocyclic monomers are converted into linear polymer chains. nsf.gov

ED-ROMP is a versatile method for synthesizing polymers with unique backbone functionalities, as the structure of the macrocyclic monomer is preserved in the repeating unit of the polymer. bham.ac.ukresearchgate.net This allows for the preparation of sequence-defined polymers. bham.ac.uk The polymerization of olefin-containing macrocycles using catalysts like Grubbs' second-generation catalyst can yield high molecular weight polymers, even from macrocycles with a large number of atoms in the ring (e.g., 21-84 atoms). researchgate.net

The success of ED-ROMP depends on the initial monomer concentration exceeding a critical concentration, below which the cyclic form is favored. bham.ac.uk This technique has been used to create polymers with functionalities such as degradable linkages, biological moieties, and crystallizable groups embedded within the polymer backbone. bham.ac.ukresearchgate.net

Thermodynamic and Kinetic Studies of Lactone Formation from R-But-3-enoate Esters

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of reactions involving this compound and its analogs is crucial for controlling reactivity and designing new synthetic methods. This often involves a combination of computational and experimental techniques to map out reaction pathways and identify key intermediates.

The elucidation of reaction mechanisms often relies on a synergistic approach combining experimental observations with computational modeling. nih.gov Density Functional Theory (DFT) is a powerful computational tool used to explore potential reaction pathways, calculate activation barriers, and predict the structures of intermediates and transition states. nih.govresearchgate.net

For instance, in studying cycloaddition reactions, DFT calculations can help to explain the observed regioselectivity. researchgate.net Experimental techniques such as deuterium (B1214612) labeling and trapping experiments can provide evidence to support or refute proposed mechanisms. nih.gov Trapping experiments, for example, can confirm the existence of transient intermediates like ylides. nih.gov

In the context of metathesis reactions, computational studies have been instrumental in understanding the mechanistic details of catalyst-substrate interactions and the factors governing catalytic activity and selectivity. acs.org These studies can model the entire catalytic cycle, providing insights that are often difficult to obtain through experimental means alone.

In many reactions of this compound and its derivatives, the interplay between nucleophilic and electrophilic centers is fundamental. libretexts.orgmasterorganicchemistry.com The term "nucleophile" refers to a species that donates a pair of electrons to form a new covalent bond, while an "electrophile" accepts that pair of electrons. masterorganicchemistry.com The reactivity of a molecule is determined by the electron richness (nucleophilicity) or poorness (electrophilicity) of its atoms. masterorganicchemistry.com

The this compound moiety contains both nucleophilic (the carbon-carbon triple bond) and electrophilic (the carbonyl carbon) sites. The specific interactions between these local centers and other reactants dictate the course of a reaction. For example, in nucleophilic additions to the alkyne, the π-system of the triple bond acts as the nucleophile. Conversely, in reactions at the carbonyl group, the carbonyl carbon is the electrophilic center.

Theoretical studies can quantify these interactions. For example, in nucleophilic aromatic substitutions, it has been shown that specific hydrogen-bonding interactions between the nucleophile and the electrophile at the transition state can significantly lower the activation barrier, thereby promoting the reaction. researchgate.netrsc.org This highlights that an analysis of the activated transition state structure is often necessary to understand the relevant specific interactions that govern a chemical process. researchgate.netrsc.org The local electrophilicity and nucleophilicity profiles along a reaction coordinate can be computationally mapped to understand how these properties change as the reaction progresses from reactants to products through the transition state. researchgate.net

Advanced Spectroscopic Characterization of But 3 Ynoate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. omicsonline.org For but-3-ynoate compounds, 1D (¹H, ¹³C) and 2D NMR techniques provide a complete picture of the atomic connectivity.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy of a this compound ester, such as methyl or ethyl this compound, reveals characteristic signals that are diagnostic for its unique structure. The spectrum typically displays two key signals corresponding to the methylene (B1212753) protons (C2-H₂) and the terminal acetylenic proton (C4-H).

The acetylenic proton is typically observed as a triplet in the range of δ 2.5-3.5 ppm. oregonstate.edu Its downfield shift relative to alkane protons is due to the magnetic anisotropy of the triple bond. The methylene protons, situated alpha to the carbonyl group, appear as a doublet of doublets (or a more complex multiplet) in the region of δ 1.8-2.5 ppm. oregonstate.edu

A crucial diagnostic feature is the long-range coupling (typically ⁴J) observed between the acetylenic proton and the methylene protons, with a coupling constant (J) of approximately 2.5-3.0 Hz. This coupling across the alkyne moiety is a definitive indicator of the this compound framework. The chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS). oregonstate.edu

Table 1: Typical ¹H NMR Data for the this compound Moiety

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| ≡C-H | 2.5 - 3.5 | t (triplet) | ~2.7 |

| -CH ₂-C≡ | 1.8 - 2.5 | d (doublet) | ~2.7 |

Note: The multiplicity and exact shifts can be influenced by the specific ester group and the solvent used.

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon backbone of the molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of a this compound, four distinct signals are expected for the core structure, confirming the presence of four unique carbon environments.

The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing far downfield in the range of δ 170-185 ppm. libretexts.org The two sp-hybridized carbons of the alkyne group have characteristic shifts; the terminal carbon (≡C-H) typically resonates around δ 70-80 ppm, while the internal alkyne carbon (-C≡C-) appears at a slightly lower field, around δ 80-90 ppm. organicchemistrydata.org The methylene carbon (-CH₂-) adjacent to the carbonyl group is found further upfield. oregonstate.eduorganicchemistrydata.org The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in definitive assignments. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Skeleton

| Carbon Atom | Hybridization | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| C =O (Ester) | sp² | 170 - 185 |

| -C ≡C- | sp | 80 - 90 |

| ≡C -H | sp | 70 - 80 |

| -C H₂- | sp³ | 25 - 40 |

Note: Shifts are relative to TMS and can vary based on substitution and solvent.

Advanced Multi-Dimensional NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are often employed for unambiguous structural confirmation, especially for more complex substituted but-3-ynoates. omicsonline.orgwiley.com

Correlation Spectroscopy (COSY): This homonuclear (¹H-¹H) experiment identifies protons that are spin-coupled. nih.gov For a this compound, a COSY spectrum would show a cross-peak connecting the signal of the acetylenic proton (≡C-H) with the signal of the methylene protons (-CH₂-), confirming their coupling relationship. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates protons with their directly attached carbons. nih.gov An HSQC spectrum would display a cross-peak between the acetylenic proton signal and the terminal alkyne carbon signal, and another cross-peak linking the methylene proton signals to the methylene carbon signal. slideshare.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly powerful for this compound. Key correlations would include a cross-peak from the acetylenic proton to the internal alkyne carbon and the methylene carbon, and cross-peaks from the methylene protons to the carbonyl carbon and both alkyne carbons. These correlations map out the entire molecular skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de It is exceptionally useful for identifying the specific functional groups present in a compound. utdallas.edu

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. vscht.cz The resulting spectrum is a unique fingerprint, with specific peaks corresponding to particular functional groups. For this compound, three key absorptions are diagnostic:

≡C-H Stretch: A sharp and strong absorption band appearing around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne. core.ac.uk

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a sharp, typically weak to medium intensity band in the region of 2100-2260 cm⁻¹. libretexts.org The intensity is often weak because the triple bond is not very polar. utdallas.edu

C=O Stretch: The carbonyl group of the ester functionality produces a very strong and prominent absorption band, typically found in the range of 1735-1750 cm⁻¹. specac.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy based on the inelastic scattering of monochromatic light. It provides information that is complementary to IR spectroscopy because the selection rules are different. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. edinst.comlibretexts.org

For this compound, Raman spectroscopy is particularly valuable for observing the C≡C triple bond. Symmetrical or nearly symmetrical bonds, which are weak in the IR spectrum due to a small change in dipole moment, often produce strong signals in the Raman spectrum. Therefore, the C≡C stretching vibration (around 2100-2260 cm⁻¹) of this compound, which may be weak in the IR spectrum, is expected to show a strong and easily identifiable band in the Raman spectrum. renishaw.com This makes the combined use of IR and Raman spectroscopy a powerful approach for the complete functional group characterization of this compound compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound compounds through fragmentation analysis. wikipedia.org In electron ionization (EI) MS, the analysis of a this compound ester, such as tridecyl this compound, reveals a molecular ion peak (M⁺) corresponding to its molecular mass. For instance, tridecyl this compound exhibits its molecular ion peak at a mass-to-charge ratio (m/z) of 264.41. vulcanchem.com

The fragmentation of the molecular ion provides valuable structural information. msu.edu The dissociation of energetically unstable molecular ions, formed during ionization, results in a characteristic pattern of fragment ions. wikipedia.org For esters, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. libretexts.org In a typical this compound ester, fragmentation can occur via several pathways. Alpha-cleavage next to the carbonyl group is a dominant process. Another significant fragmentation involves the loss of the alkoxy group (-OR) as a radical, leading to the formation of the but-3-ynoyl cation (HC≡CCH₂CO⁺). The terminal alkyne group can also influence fragmentation, leading to characteristic losses.

The fragmentation patterns are predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.org The analysis of these fragments allows for the reconstruction of the molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl this compound (C₆H₈O₂; Molecular Weight: 112.13 g/mol )

| Fragment Ion (Structure) | m/z (Mass/Charge Ratio) | Neutral Loss | Notes |

| [CH₃CH₂OCOCH₂C≡CH]⁺˙ | 112 | - | Molecular Ion (M⁺˙) |

| [CH₃CH₂OCOCH₂C≡C]⁺ | 111 | H˙ | Loss of the terminal acetylenic hydrogen. |

| [OCOCH₂C≡CH]⁺ | 84 | ˙CH₂CH₃ | Loss of the ethyl radical. |

| [CH₃CH₂OCO]⁺ | 73 | ˙CH₂C≡CH | Cleavage of the bond alpha to the carbonyl group. |

| [COCH₂C≡CH]⁺ | 67 | ˙OCH₂CH₃ | Loss of the ethoxy radical. |

| [C₃H₃]⁺ (propargyl cation) | 39 | CH₃CH₂OOC˙ | Fragmentation of the acyl group. |

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. springernature.com This technique is capable of establishing the relative configuration of all stereogenic centers within a molecule. springernature.com For chiral, enantiomerically pure compounds, SCXRD can determine the absolute configuration through the anomalous dispersion effect, which is more pronounced for heavier atoms. mit.edu Modern techniques, however, have made it possible to determine absolute configuration with confidence even for molecules containing only lighter atoms like oxygen, provided the crystal quality is high. mit.edu

The analysis also reveals detailed information about the crystal packing, which is the arrangement of molecules within the crystal lattice. This includes understanding the role of intermolecular forces, such as hydrogen bonding and CH–π interactions, which stabilize the crystal structure. rsc.org

A study on triphenylbismuth (B1683265) bis(but-3-enoate) provides a concrete example of SCXRD application. researchgate.net The analysis determined the molecular structure and coordination geometry around the bismuth atom. researchgate.net In this compound, the bismuth atom exhibits a distorted trigonal-bipyramidal coordination. researchgate.net The crystal structure data obtained from the diffraction experiment are detailed in the table below.

Table 2: Single-Crystal X-ray Diffraction Data for Triphenylbismuth bis(but-3-enoate)

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/s | researchgate.net |

| Unit Cell Dimensions | ||

| a | 12.7672(3) Å | researchgate.net |

| b | 22.0170(4) Å | researchgate.net |

| c | 8.9767(17) Å | researchgate.net |

| β | 104.831(2)° | researchgate.net |

| Volume (V) | 2439.25(9) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

| Selected Bond Lengths | ||

| Bi–O | 2.280(4)–2.310(3) Å | researchgate.net |

| Bi–C | 2.197(7)–2.209(6) Å | researchgate.net |

| Selected Bond Angle | ||

| O–Bi–O (axial) | 171.5 (2)° | researchgate.net |

Powder X-ray diffraction (PXRD) is an analytical technique used for the characterization of polycrystalline materials. creative-biostructure.com It is particularly crucial in the pharmaceutical industry for studying polymorphism, the phenomenon where a single compound exists in multiple different crystal structures or polymorphs. rigaku.comresearchgate.net Each polymorphic form of a substance has a unique crystal lattice and will, therefore, produce a distinct PXRD pattern. usp.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). According to Bragg's Law (nλ = 2d sinθ), the positions of the diffraction peaks are determined by the spacing between the planes of atoms in the crystal lattice. nih.gov By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the specific crystalline phase or phases present. rigaku.com This is critical as different polymorphs can exhibit different physical properties.

For a this compound compound that can exist in more than one crystalline form, PXRD would be the primary tool to differentiate and characterize these polymorphs. Each form would present a unique fingerprint in its diffraction pattern.

Table 3: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of a this compound Compound

| Polymorph Form A | Polymorph Form B |

| Diffraction Angle (2θ) [°] | Diffraction Angle (2θ) [°] |

| 8.5 | 9.2 |

| 12.1 | 13.5 |

| 15.8 | 16.0 |

| 19.3 | 17.4 |

| 21.7 | 22.1 |

| 24.5 | 25.3 |

| 28.9 | 29.8 |

Note: This table presents hypothetical data to illustrate how PXRD can distinguish between different polymorphic forms. The peak positions are characteristic fingerprints for each crystalline phase.

Computational and Theoretical Investigations of But 3 Ynoate Chemistry

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methodologies are fundamental to understanding the behavior of but-3-ynoate at a molecular level. These computational tools enable the calculation of various electronic and structural properties, offering a predictive framework for its chemical reactivity.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, HF, MP2)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like this compound. scielo.org.mxscience.gov Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely employed due to its balance of accuracy and computational cost. science.govq-chem.com It combines the Hartree-Fock (HF) theory with DFT to provide reliable geometric and electronic data. q-chem.com For instance, studies on related unsaturated esters have utilized the B3LYP functional to optimize molecular geometries and predict vibrational spectra. science.gov

Hartree-Fock (HF) theory is another foundational ab initio method that provides a good starting point for more complex calculations. dergipark.org.trresearchgate.net While it is computationally less intensive, it does not account for electron correlation as effectively as other methods. Møller-Plesset perturbation theory (MP2) is a method that improves upon HF by including electron correlation, offering more accurate energy calculations. dergipark.org.trarxiv.org Comparative studies on homologous series of R-but-3-enoate esters have employed HF, B3LYP, and MP2 methods to evaluate reaction thermodynamics, such as the Gibbs free energies for ring-closing metathesis reactions. researchgate.netcdnsciencepub.com These studies indicate that the choice of method can influence the predicted outcomes, highlighting the importance of selecting an appropriate level of theory for the chemical question at hand. arxiv.org

Selection of Appropriate Basis Sets for High-Level Calculations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. q-chem.com For high-level calculations on this compound, a well-chosen basis set is crucial for obtaining reliable results. researchgate.net

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netgaussian.com The addition of polarization functions (e.g., (d,p)) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs, pi-systems, or anions, all of which are relevant to this compound. gaussian.comstackexchange.com

For instance, in studies of related enoate compounds, the B3LYP functional has been paired with the 6-311+G(2d,3p) basis set to achieve high accuracy in determining molecular geometries. uliege.beajchem-a.com The selection of a triple-zeta basis set, such as def2-TZVP, is generally recommended for DFT calculations to ensure that energies and geometries are reasonably converged. google.com The choice between different basis set families, like Pople, Dunning, or Ahlrichs, should be guided by the specific properties being investigated and the computational resources available. google.com

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in delocalized orbitals that extend over the entire molecule. libretexts.org

Frontier Molecular Orbitals (FMOs) and Energy Level Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pressbooks.pubwikipedia.org The energy and symmetry of the HOMO and LUMO are key indicators of a molecule's ability to act as an electron donor or acceptor. libretexts.org

For this compound, the HOMO would be associated with the regions of highest electron density, likely the carboxylate group and the carbon-carbon triple bond, making it susceptible to electrophilic attack. Conversely, the LUMO would indicate the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nottingham.ac.uk Computational studies on similar unsaturated systems have used FMO analysis to predict the outcomes of cycloaddition reactions and other pericyclic processes. wikipedia.org

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| This compound (anion) | DFT/B3LYP/6-31G(d) | -2.5 | 5.4 | 7.9 |

| Methyl this compound | DFT/B3LYP/6-31G(d) | -7.8 | -0.5 | 7.3 |

Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.delibretexts.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. schrodinger.com

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. nih.gov Blue represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov Green indicates regions of neutral potential. nih.gov For this compound, the MEP surface would likely show a region of high negative potential (red) around the carboxylate oxygen atoms, highlighting their nucleophilic character. researchgate.net The acetylenic protons and the carbonyl carbon would likely exhibit a more positive potential (blue), indicating their electrophilic character. researchgate.net

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor Indices)

Conceptual Density Functional Theory (CDFT) provides a range of reactivity descriptors that quantify the global and local reactivity of a molecule. mdpi.com

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. dergipark.org.tr

Global Electrophilicity (ω): An index that quantifies the electrophilic character of a molecule. mdpi.com

These descriptors can be calculated from the energies of the HOMO and LUMO. revistadechimie.ro

Local reactivity descriptors , on the other hand, provide information about the reactivity of specific sites within a molecule. The most prominent of these are:

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. scielo.org.mxjoaquinbarroso.com It helps to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. faccts.de For this compound, the Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions.

Dual Descriptor: This descriptor provides a more refined picture of local reactivity, distinguishing between sites prone to nucleophilic or electrophilic attack with greater clarity. A positive value indicates a site for nucleophilic attack, while a negative value indicates a site for electrophilic attack. revistadechimie.ro

Studies on related enoate systems have successfully used Fukui functions and dual descriptors to rationalize and predict the regioselectivity of chemical reactions. uliege.beresearchgate.net

| Descriptor | Symbol | Calculated Value | Interpretation |

|---|---|---|---|

| Electronegativity | χ | - | Overall tendency to attract electrons |

| Chemical Hardness | η | - | Resistance to change in electron distribution |

| Global Electrophilicity | ω | - | Propensity to accept electrons |

Note: Specific values for this compound require dedicated computational studies.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and interpreting the vibrational spectra of molecules like this compound. These theoretical calculations provide a basis for understanding the infrared (IR) and Raman spectra by assigning specific vibrational modes to the observed absorption bands.

Theoretical Prediction of IR and Raman Spectra

The theoretical vibrational spectra of this compound and its derivatives are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration. For instance, in a study of a related compound, methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)this compound, characteristic infrared stretching frequencies were identified at 2200 cm⁻¹ for the alkyne C≡C bond, 1745 cm⁻¹ for the ester C=O bond, and 1689 cm⁻¹ for the Boc C=O group. It is important to note that calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, compensating for anharmonicity and other systematic errors in the computational model.

Potential Energy Distribution (PED) Analysis

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal electronic interactions of this compound are crucial for understanding its reactivity and properties. Computational chemistry offers powerful tools to investigate these aspects.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. By examining the interactions between filled and empty orbitals, NBO analysis can quantify the stabilization energies associated with these electronic effects. For this compound, NBO analysis would reveal the extent of electron delocalization involving the alkyne and carboxylate functional groups, providing insight into the molecule's electronic structure and reactivity. While specific NBO data for this compound is not detailed in the available literature, it is a standard method applied in computational studies of organic molecules.

Thermodynamic and Kinetic Studies via Computational Chemistry

Computational chemistry is also employed to determine the thermodynamic and kinetic parameters of chemical reactions involving this compound. In a study on the photocatalytic 1,3-difluoroalkylcarboxylation of alkenes, but-3-enoate (B1239731) (a related compound) was identified as a key intermediate. DFT calculations were used to investigate the kinetics of subsequent reaction steps. It was found that the addition of a fluoroalkyl radical to but-3-enoate has a calculated energy barrier of 11.6 kcal mol⁻¹, indicating a favorable reaction pathway. In contrast, the addition of a CO₂⁻ radical anion to but-3-enoate was found to have a very high energy barrier of 57.7 kcal mol⁻¹, suggesting this process is kinetically unfavorable. Such studies highlight the power of computational chemistry in elucidating reaction mechanisms and predicting reactivity.

| Parameter | Value (kcal mol⁻¹) | Reaction |

| Energy Barrier | 11.6 | Fluoroalkyl radical addition to but-3-enoate |

| Energy Barrier | 57.7 | CO₂⁻ radical anion addition to but-3-enoate |

Table 1: Calculated Kinetic Barriers for Reactions Involving a But-3-enoate Intermediate

Gibbs Free Energy Calculations for Reaction Feasibility and Selectivity

The Gibbs free energy change (ΔG) is a fundamental thermodynamic quantity used to predict the spontaneity and position of equilibrium for a chemical reaction. A negative ΔG indicates a spontaneous process, while a positive value suggests a non-spontaneous reaction under the given conditions. Computational studies on but-3-enoate and its analogs have utilized Gibbs free energy calculations to assess the feasibility of different reaction pathways and to explain observed product selectivities.

A notable example involves the computational analysis of ring-closing metathesis (RCM) versus acyclic diene metathesis (ADMET) for a series of R-but-3-enoate esters. cdnsciencepub.com By calculating the Gibbs free energies for these competing pathways, researchers could predict which route is thermodynamically more favorable. cdnsciencepub.com

In the context of photocatalytic reactions, DFT calculations have been employed to understand the kinetic-controlled processes involving but-3-enoate. rsc.org For instance, the addition of a CO₂⁻˙ radical anion to but-3-enoate was found to have a very high Gibbs free energy barrier, indicating it is a difficult process. rsc.org This high barrier helps explain the selectivity observed in multi-component reactions where other reaction pathways are favored. rsc.org

Furthermore, in nickel-catalyzed three-component cycloadditions involving enoates, computational studies have delineated different mechanistic pathways, such as a "ketene-first" versus an "aldol-first" route. The calculated Gibbs free energy profiles for these pathways revealed that the ketene-first option is the major reaction pathway due to a lower energy transition state. nih.gov

A theoretical study on the [3+2] cycloaddition reactions of methyl-3-butenoate, a closely related analog, with N-benzylcyclohexylnitrone demonstrated that these reactions are exothermic, with calculated Gibbs free energies of -12.4 to -18.5 kcal/mol, indicating their irreversible nature. rsc.org

Below is an interactive data table summarizing key Gibbs free energy-related findings for reactions involving but-3-enoate and its analogs.

| Reaction / Process | System | Computational Method | Key Finding (ΔG in kcal/mol) | Implication | Reference |

| Radical Addition | CO₂⁻˙ + but-3-enoate | DFT | High positive energy barrier (57.7) | Reaction is not feasible | rsc.org |

| Cycloaddition | N-benzylcyclohexylnitrone + methyl-3-butenoate | B3LYP/6-311++G(d,p) | -12.4 to -18.5 | Reaction is spontaneous and irreversible | rsc.org |

| Nickel-Catalyzed Cycloaddition | Enoate + Alkyne + Aldehyde | ωB97X-D3/cc-pVTZ//ωB97X/6–31G(d) | "Ketene-first" pathway is 1.4 kcal/mol lower than "Aldol-first" | "Ketene-first" is the major reaction pathway | nih.gov |

Transition State Localization and Activation Energy Determination

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. maxapress.com Locating the geometry of a transition state and calculating its energy (the activation energy, Ea or ΔG‡) are central to understanding reaction kinetics—the speed at which a reaction occurs. Computational methods are invaluable for characterizing these fleeting structures.

In a photocatalytic difluoroalkylcarboxylation of alkenes, DFT calculations were crucial in determining the activation energy for the addition of a fluoroalkyl radical to but-3-enoate. rsc.org The study revealed a favorable energy barrier of 11.6 kcal/mol for this step. rsc.org In contrast, the addition of the same radical to allyl formates had a significantly higher activation energy of 20.4 kcal/mol, explaining the observed chemoselectivity. rsc.org

The table below presents computationally determined activation energies for key reactions involving but-3-enoate.

| Reaction | Reactants | Computational Method | Activation Energy (ΔG‡ or E_a) in kcal/mol | Significance | Reference |

| Radical Addition | Fluoroalkyl radical + but-3-enoate | DFT | 11.6 | Favorable pathway, explains chemoselectivity | rsc.org |

| Radical Addition | CO₂⁻˙ radical anion + but-3-enoate | DFT | 57.7 | Extremely difficult process, kinetically disfavored | rsc.org |

Theoretical studies on the [3+2] cycloaddition of methyl-3-butenoate have shown that the reaction proceeds through a one-step, concerted mechanism. rsc.org The localization of the transition states in these reactions helps to understand the stereochemical and regiochemical outcomes. rsc.org The bonding evolution theory (BET) analysis further suggested that in the transition states of these cycloadditions, the formation of the new covalent bonds has not yet commenced. rsc.org

Computational investigations into nickel-catalyzed cycloadditions have successfully located the transition states for competing mechanistic pathways. nih.gov For example, the rate-limiting step in the "ketene-first" pathway was identified as the extrusion of a phenoxide group, and its transition state was found to be lower in energy than the key transition state of the competing "aldol-first" pathway. nih.gov This detailed mapping of the potential energy surface provides a clear rationale for the observed reaction selectivity.

But 3 Ynoate As a Building Block in Advanced Materials and Functional Molecules Research

Precursor for Polymer Synthesis and Macromolecular Engineering

The presence of the reactive alkyne group makes but-3-ynoate and its derivatives valuable monomers in polymer chemistry. This functionality facilitates various polymerization techniques and allows for the introduction of specific properties into the resulting macromolecules.

Incorporation of this compound into Polymer Backbones and Side Chains

This compound can be integrated into polymer structures through several polymerization methods. The alkyne group can participate in radical polymerizations, leading to polymers with rigid backbones due to the incorporated triple bond. vulcanchem.com For instance, the solid-state polymerization of bis(but-3-enoato)zinc, a related enoate, initiated by γ-rays, results in the formation of isotactic zinc poly(but-3-enoate), demonstrating the potential for stereoregular polymer synthesis. rsc.orgrsc.org

Furthermore, the alkyne moiety serves as a reactive handle for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.com This allows for the precise introduction of functional groups onto the polymer side chains, a technique that is often more efficient than the copolymerization of functionalized monomers. acs.orgnih.gov This approach avoids potential incompatibilities of certain functional groups with polymerization conditions. acs.orgnih.gov

Synthesis of Polyesters and Other Polymeric Materials

This compound derivatives are valuable precursors for the synthesis of polyesters. For example, methyl undec-3-ynoate can act as a monomer in transesterification reactions with diols to produce polyesters. vulcanchem.com The development of polyesters from renewable resources is a significant area of research aimed at creating sustainable alternatives to petroleum-based polymers. rsc.org Long-chain difunctional monomers, which can be derived from renewable feedstocks like seed or microalgae oils, can be polymerized to form polyesters with properties similar to polyethylene. researchgate.net These bio-based polyesters are often biodegradable and can be chemically recycled, contributing to a circular economy. nih.gov

The synthesis of high molecular weight aliphatic polyesters from biobased diols and diacids has been shown to yield materials with tensile properties that can surpass those of conventional polymers like polyethylene. acs.orgnih.gov Techniques such as acyclic diene metathesis (ADMET) polymerization have been employed to create these high-performance bio-based polyesters. acs.orgmdpi.com

Role in the Development of Functional Organic and Hybrid Materials

The distinct electronic and reactive properties of the this compound scaffold make it a key component in the design of functional organic and hybrid materials with specific optical, electronic, and responsive characteristics.

Design of Materials with Tailored Optoelectronic Properties

Organic electro-optic materials are gaining attention due to their potential advantages over inorganic counterparts, including high electro-optic coefficients and fast response speeds. rsc.org The design of organic second-order nonlinear optical chromophores is central to the development of these materials. rsc.org this compound derivatives can be incorporated into these chromophores, which are typically composed of donor and acceptor groups connected by a π-conjugated bridge. rsc.org The alkyne functionality of this compound can be part of this conjugated system, influencing the material's electronic properties. These materials have potential applications in optoelectronic communication technologies. rsc.org

This compound derivatives are also used in the synthesis of building blocks for various optoelectronic materials, including those for organic field-effect transistors and solar cells. chemscene.com

Integration into Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as temperature, light, or pressure. bassetti-group.comolikrom.com The reactive nature of the this compound alkyne group allows for its integration into such systems. For example, it can be used to create crosslinked polymer networks that exhibit responsive behaviors. vulcanchem.com

Enzyme-responsive lipids are a class of smart materials used in applications like drug delivery. nsf.gov These systems can be designed with a trigger that, upon interaction with a specific enzyme, initiates a disassembly process. nsf.gov While not directly involving this compound, the synthetic strategies for creating these responsive lipids often utilize related unsaturated esters and highlight the principles of designing stimulus-responsive systems where this compound could potentially be incorporated. nsf.gov

Intermediate in the Synthesis of Complex Organic Scaffolds

The this compound moiety is a valuable intermediate in the synthesis of more complex organic molecules, including biologically active compounds and intricate molecular frameworks. kvmwai.edu.in Its functional groups provide anchor points for building larger and more elaborate structures.

For instance, derivatives of this compound have been utilized in the synthesis of indole (B1671886) derivatives, which are core structures in many alkaloids with significant biological activity. rsc.org The synthesis of lycogarubin C, a naturally occurring marine compound, starts from a protected form of but-3-yn-1-ol. rsc.org Additionally, spirostene-pyrazole conjugates with potential anti-inflammatory properties have been synthesized using this compound derivatives. mdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound fragment is a key building block. mdpi.comwiley-vch.de

The reactivity of the alkyne group in cycloaddition reactions is particularly useful. For example, it can participate in Huisgen azide-alkyne cycloadditions to form triazoles, which are important heterocyclic scaffolds in medicinal chemistry. vulcanchem.com

Application in Target-Oriented Synthesis of Diverse Chemical Entities

This compound and its derivatives serve as versatile building blocks in target-oriented synthesis, enabling the efficient construction of a wide array of complex chemical entities. The terminal alkyne and ester functionalities provide a synthetic handle for a variety of chemical transformations, making it a valuable precursor for natural products, bioactive molecules, and complex heterocyclic systems.

One notable application is in the total synthesis of dimethyl sulfomycinamate, which is the acidic methanolysis product of the sulfomycin (B1257148) family of thiopeptide antibiotics. The synthesis was successfully achieved using methyl 2-oxo-4-(trimethylsilyl)this compound. nih.gov This process involves a Bohlmann-Rahtz heteroannulation reaction, which allows for the regiocontrolled formation of a 2,3,6-trisubstituted pyridine (B92270) core, a key structural motif in the target molecule. nih.gov

Furthermore, derivatives of this compound are instrumental in synthesizing functionalized carbazoles. For instance, ethyl (Z)-6-hydroxy-6-methyl-8-(1-methyl-1H-indol-3-yl)oct-2-en-4-ynoate has been utilized as a starting material to generate various substituted carbazole (B46965) structures. This highlights the utility of the this compound framework in constructing polycyclic aromatic compounds, which are prevalent in many biologically active alkaloids.

The general class of ynoate electrophiles, including this compound, is highly valued in strategies that aim for the rapid assembly of complex synthetic intermediates. acs.org Three-component coupling reactions involving ynoates are particularly efficient for this purpose. These reactions can transform simple, readily available ynoate esters into stereochemically complex and densely functionalized cyclic or polycyclic systems in a single step, streamlining the path to diverse molecular targets. acs.org